molecular formula C11H15NO B13050632 1-Amino-1-(4-ethylphenyl)acetone

1-Amino-1-(4-ethylphenyl)acetone

Cat. No.: B13050632
M. Wt: 177.24 g/mol
InChI Key: BGTVHCMYUMZWPG-UHFFFAOYSA-N
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Description

1-Amino-1-(4-ethylphenyl)acetone is an organic compound with the molecular formula C11H15NO. It is a member of the α-amino ketone family, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-ethylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-ethylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(4-ethylphenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-ethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-ethylphenyl)acetone is unique due to the presence of the ethyl group on the phenyl ring, which influences its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(4-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3

InChI Key

BGTVHCMYUMZWPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)C)N

Origin of Product

United States

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